1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its molecular formula is and it has a molecular weight of approximately 495.57 g/mol. This compound features a unique structural arrangement that includes an indole moiety, a sulfonyl group, and various aromatic substituents, making it significant in medicinal chemistry and pharmaceutical research.
The compound is synthesized through various chemical reactions and has been studied for its biological activities attributed to its indole structure, which is known for diverse pharmacological effects. The high purity of the compound (typically around 95%) allows for reliable use in research applications .
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea can be classified as:
The synthesis of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves multiple synthetic steps:
Technical details regarding the reaction conditions, such as solvents used (e.g., N,N-dimethylformamide), temperatures, and reaction times, are critical for optimizing yields and purity .
The molecular structure of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 495.57 g/mol |
CAS Number | 946292-04-2 |
SMILES | Cc1c(S(=O)(=O)CCNC(=O)Nc2ccccc2F)c2ccccc2n1Cc1ccc(F)cc1 |
This structure highlights key functional groups that contribute to its biological activity, including the indole ring and thiophene moiety.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves several key processes:
Data from interaction studies indicate that this compound may exhibit significant biological activities through these mechanisms .
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Stability | Stable under normal conditions |
These properties are essential for understanding the compound's behavior in various environments and its potential applications in scientific research.
The compound has several potential applications in scientific research:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2